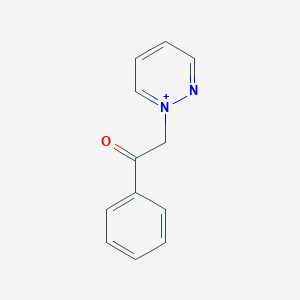

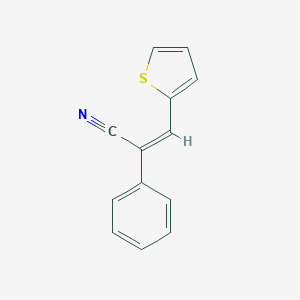

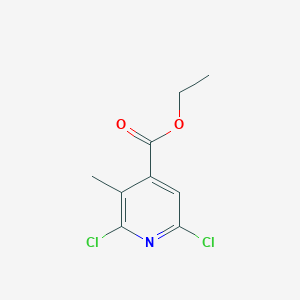

Benzyl-(2,3,4-trimethoxy-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzyl-(2,3,4-trimethoxy-benzyl)-amine” is a chemical compound. It’s related to 2,3,4-Trimethoxybenzyl alcohol , which is a trimethoxylated aromatic alcohol . This compound is used to introduce a benzyl group onto the 2′-OH of purine ribonucleoside .

Synthesis Analysis

The synthesis of related compounds involves taking 2, 3, 4-trimethoxy benzaldehyde and piperazine as raw materials and formic acid as a catalyst . The solvent is added in the 2, 3, 4-trimethoxy benzaldehyde and the piperazine for reaction . The solvent is then removed by steaming, and the pH value of the reaction liquid is adjusted to be 11-13 . Finally, reflux, acidification, and rotary steaming are carried out to obtain the final product .Molecular Structure Analysis

The molecular structure of the related compound 2,3,4-Trimethoxybenzyl alcohol has the formula C10H14O4 . Its molecular weight is 198.2158 .Physical And Chemical Properties Analysis

The related compound 2,3,4-Trimethoxybenzyl alcohol has a boiling point of 105 °C/25 mmHg (lit.) and a density of 1.151 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.532 (lit.) .Aplicaciones Científicas De Investigación

Stereospecific Nucleophilic Substitution

Research by Gui and Tian (2017) outlines a protocol for sequential benzyne activation and nucleophilic substitution of enantioenriched tertiary benzylic amines, enabling the formation of various chiral compounds with excellent enantiopurity under metal-free conditions. This process is significant for synthesizing structurally diverse benzylic compounds with potential applications in organic synthesis and pharmaceuticals (Gui & Tian, 2017).

Synthesis of Novel Compounds

Liu et al. (2008) demonstrated a microwave-assisted synthesis method for novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds. This efficient and fast method has implications in the synthesis of compounds with potential anti-proliferative activities (Liu et al., 2008).

Asymmetric Synthesis in Drug Intermediates

Sakai, Kawamoto, and Tomioka (2006) described a method for the asymmetric synthesis of intermediates for otamixaban and premafloxacin. This involves a chiral ligand-controlled conjugate addition reaction, highlighting the role of benzyl-(2,3,4-trimethoxy-benzyl)-amine in the development of key pharmaceutical intermediates (Sakai, Kawamoto, & Tomioka, 2006).

Catalytic Intermolecular Amination

Fiori and Du Bois (2007) explored a methodology for intermolecular C-H amination, which is significant for the synthesis of substituted amines, amino alcohols, and diamines. Their research provides insights into reaction chemoselectivity and the nature of the active oxidant, contributing to the understanding of catalytic cycles in organic synthesis (Fiori & Du Bois, 2007).

Process Improvement in Pharmaceutical Synthesis

Neelakandan et al. (2013) reported an improved process for the preparation of trimethobenzamide hydrochloride, which is significant for pharmaceutical manufacturing. This process addresses impurities commonly encountered in the synthesis of this compound (Neelakandan et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYGEYFQNOYZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354344 |

Source

|

| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

CAS RN |

436086-80-5 |

Source

|

| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

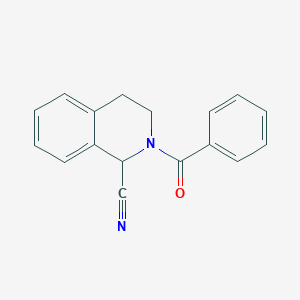

![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)

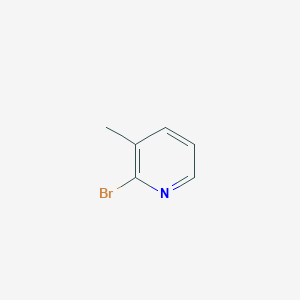

![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)